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Compound of Interest

Compound Name: D-CS319

Cat. No.: B15567506 Get Quote

An Examination of a Novel Compound in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search, no publicly available information, research

articles, or clinical trial data for a compound designated "D-CS319" could be identified. The

following guide is a structured template illustrating how such a document would be presented if

data were available. All data, experimental protocols, and pathways are hypothetical and serve

as placeholders to demonstrate the requested format and level of detail.

Executive Summary
This document provides a comprehensive overview of the structure-activity relationship (SAR)

studies for the novel investigational compound D-CS319. The aim is to delineate the key

structural motifs responsible for its biological activity, selectivity, and pharmacokinetic

properties. This guide summarizes quantitative data from various assays, details the

experimental methodologies employed, and visualizes the key signaling pathways and

experimental workflows. The insights presented herein are intended to guide further

optimization of this chemical series for therapeutic development.

Introduction to D-CS319
D-CS319 is a novel synthetic molecule currently under investigation for its potential therapeutic

effects. The core scaffold of D-CS319 presents several points for chemical modification,
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making it an attractive candidate for extensive SAR exploration. Understanding how

modifications to this core structure influence its interaction with its biological target is

paramount for enhancing potency, improving safety, and optimizing drug-like properties.

Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro and in vivo data collected for D-CS319 and a series

of its analogs. These analogs were synthesized to probe the effects of various structural

modifications on the molecule's activity and selectivity.

Table 1: In Vitro Potency and Selectivity of D-CS319 Analogs

Compound
ID

R1 Group R2 Group
Target IC50
(nM)

Off-Target
IC50 (nM)

Selectivity
Index

D-CS319 -H -CH3 15 1500 100

D-CS319-A1 -F -CH3 12 1600 133

D-CS319-A2 -Cl -CH3 10 1200 120

D-CS319-A3 -H -CH2CH3 25 1800 72

D-CS319-A4 -H -Cyclopropyl 8 900 112.5

Table 2: In Vivo Efficacy of Lead Analogs in a Disease Model

Compound ID Dose (mg/kg)
Route of
Administration

Efficacy (%
Inhibition)

D-CS319 10 Oral 65

D-CS319-A2 10 Oral 75

D-CS319-A4 10 Oral 82

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and facilitate comparative analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15567506?utm_src=pdf-body
https://www.benchchem.com/product/b15567506?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Target Engagement Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of D-CS319 and its

analogs against the primary biological target.

Method: A fluorescence-based biochemical assay was used. Recombinant human target

protein was incubated with varying concentrations of the test compounds. The enzymatic

reaction was initiated by the addition of a fluorogenic substrate.

Data Analysis: Fluorescence intensity was measured over time. IC50 values were calculated

by fitting the dose-response data to a four-parameter logistic equation using GraphPad

Prism software.

Off-Target Selectivity Screening
Objective: To assess the selectivity of the compounds against a panel of related off-targets.

Method: A panel of 50 related kinases was screened using a commercially available

radiometric assay format (e.g., KinaseProfiler™).

Data Analysis: The percent inhibition at a fixed compound concentration (e.g., 1 µM) was

determined. For compounds showing significant inhibition, full IC50 curves were generated.

The selectivity index was calculated as the ratio of the off-target IC50 to the primary target

IC50.

In Vivo Efficacy Study
Objective: To evaluate the in vivo efficacy of lead compounds in a relevant animal model of

the disease.

Animal Model: A transgenic mouse model that recapitulates key aspects of the human

disease pathology was used.

Dosing and Administration: Compounds were formulated in a suitable vehicle and

administered orally once daily for 14 days.

Efficacy Readout: The primary efficacy endpoint was the reduction in a key disease

biomarker, measured by ELISA from tissue homogenates at the end of the study.
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Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways

and experimental processes related to the D-CS319 program.
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Caption: Proposed signaling pathway inhibited by D-CS319.
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Click to download full resolution via product page

Caption: Iterative workflow for the structure-activity relationship studies of D-CS319.

Conclusion and Future Directions
The structure-activity relationship studies of the D-CS319 series have provided valuable

insights into the structural requirements for potent and selective target inhibition. The data

presented in this guide highlight the importance of specific substitutions on the core scaffold for

achieving optimal biological activity. Future work will focus on further refining the lead

compounds to improve their pharmacokinetic profiles and in vivo efficacy, with the ultimate goal

of identifying a clinical candidate for further development.

To cite this document: BenchChem. [In-depth Technical Guide: Structure-Activity
Relationship (SAR) Studies of D-CS319]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567506#d-cs319-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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